1-[(1S)-1-azidoethyl]-2,4-difluorobenzene
Description
Structural Features and Stereochemical Significance
The defining feature of 1-[(1S)-1-azidoethyl]-2,4-difluorobenzene is its stereocenter at the first carbon of the ethyl chain, designated as (S). This single stereocenter means the molecule is chiral and would exist as one of two enantiomers. The (S)-configuration dictates a specific three-dimensional arrangement of the azide (B81097), the 2,4-difluorophenyl group, the methyl group, and the hydrogen atom around the chiral carbon.
The presence of a difluorinated benzene (B151609) ring significantly influences the molecule's electronic properties. Fluorine is the most electronegative element, and its presence on the aromatic ring withdraws electron density, which can affect the reactivity of the ring and the benzylic position. sigmaaldrich.comalfa-chemistry.comossila.com
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₈H₇F₂N₃ |
| Molecular Weight | 199.16 g/mol |
| Chirality | Exists as a single (S)-enantiomer |
| Key Functional Groups | Azide (-N₃), 2,4-difluorophenyl, Chiral center |
| Solubility | Likely soluble in common organic solvents |
Relevance as a Versatile Synthetic Building Block
The azide functional group is a cornerstone of modern synthetic chemistry. nih.gov It is relatively stable yet can be transformed into a variety of other nitrogen-containing functionalities. For instance, azides can be reduced to primary amines, which are common in bioactive molecules. nih.gov Furthermore, azides are well-known for their participation in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. nih.gov
The combination of the chiral center and the reactive azide group in this compound would make it a valuable chiral building block. It could be used to introduce a specific stereocenter and a difluorophenyl moiety into a larger molecule, which is a common strategy in drug discovery to enhance biological activity and metabolic stability. tandfonline.comnih.gov
Contextualization within Azido- and Fluorobenzene (B45895) Chemistry Research
The fields of azido (B1232118) and fluorobenzene chemistry are rich and continuously expanding. Fluorinated organic compounds are of immense interest in medicinal and materials chemistry due to the unique properties conferred by fluorine atoms. sigmaaldrich.comalfa-chemistry.com These properties include increased metabolic stability, enhanced binding affinity, and altered lipophilicity. sigmaaldrich.com
Chiral azides are also significant synthetic intermediates. rsc.org The development of catalytic, enantioselective methods for their synthesis is an active area of research. rsc.org Such methods often provide access to enantiomerically pure amines and other nitrogen-containing compounds. orgsyn.org While methods for the asymmetric synthesis of various chiral azides have been reported, a specific, documented procedure for this compound is not readily found.
A plausible, though unconfirmed, synthetic route to this compound would likely involve the stereoselective synthesis of its precursor, (S)-1-(2,4-difluorophenyl)ethanamine, followed by a diazotransfer reaction to install the azide group. The synthesis of similar chiral amines, such as (S)-1-(2,4-difluorophenyl)propan-1-amine, has been described and often involves chiral catalysts or resolutions. evitachem.com
Structure
3D Structure
Properties
Molecular Formula |
C8H7F2N3 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
1-[(1S)-1-azidoethyl]-2,4-difluorobenzene |
InChI |
InChI=1S/C8H7F2N3/c1-5(12-13-11)7-3-2-6(9)4-8(7)10/h2-5H,1H3/t5-/m0/s1 |
InChI Key |
JAEGWSJEPSPNCH-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)F)F)N=[N+]=[N-] |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)N=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 1s 1 Azidoethyl 2,4 Difluorobenzene and Analogues
Precursor Synthesis and Derivatization Approaches
The initial stages of the synthesis focus on constructing the 1-(2,4-difluorophenyl)ethanol (B2870957) backbone, which serves as the immediate precursor for the azidation step. This involves functionalizing the difluorobenzene ring and subsequently adding the ethyl side chain.
The 2,4-difluorobenzene ring is the starting scaffold. To append the side chain, a reactive functional group must first be introduced onto the aromatic ring. The fluorine atoms are deactivating, ortho-, para-directing groups in electrophilic aromatic substitution. masterorganicchemistry.com A common and effective strategy is the Friedel-Crafts acylation to produce 2',4'-difluoroacetophenone. This reaction introduces the required acetyl group, which contains the carbonyl functionality necessary for the next synthetic step.
The reaction is typically carried out using acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophilic attack occurs preferentially at the position para to the C-2 fluorine and ortho to the C-4 fluorine, which is the most activated position and sterically accessible.
An alternative functionalization route involves the oxidation of a pre-existing alkyl group. For instance, 2,4-difluorotoluene (B1202308) can be oxidized to 2,4-difluorobenzaldehyde (B74705) using strong oxidizing agents. chemicalbook.comyoutube.com This aldehyde can then be used to build the ethyl side chain.
Table 1: Representative Conditions for Friedel-Crafts Acylation of 1,3-Difluorobenzene This table presents typical conditions for the synthesis of 2',4'-difluoroacetophenone, a key precursor.
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| Acetyl Chloride | AlCl₃ | Dichloromethane | 0 to RT | >90 |
| Acetic Anhydride | AlCl₃ | Neat or CS₂ | Reflux | 85-95 |
| Acetyl Chloride | Zeolite H-BEA | Neat | 100 | ~80 |
Starting from the functionalized precursor, typically 2',4'-difluoroacetophenone, the ethyl side chain is constructed. The most direct method is the reduction of the ketone to the corresponding secondary alcohol, 1-(2,4-difluorophenyl)ethanol. This creates the necessary hydroxyl group at the benzylic position, which will be displaced in the subsequent azidation step.
For the synthesis of the specific (S)-enantiomer, an asymmetric reduction is required. This is commonly achieved using chiral reducing agents or catalysts.
Key Asymmetric Reduction Methods:
CBS Reduction: Utilizes the Corey-Bakshi-Shibata catalyst, a borane (B79455) complex with a chiral oxazaborolidine, to achieve high enantioselectivity.
Transfer Hydrogenation: Employs catalysts like Noyori's ruthenium or rhodium complexes with chiral ligands (e.g., TsDPEN) and a hydrogen source like isopropanol (B130326) or formic acid.
Chiral Hydride Reagents: Utilizes reagents such as Alpine Borane® (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane).
If starting from 2,4-difluorobenzaldehyde, a Grignard reaction with methylmagnesium bromide (CH₃MgBr) would yield the racemic 1-(2,4-difluorophenyl)ethanol, which would then require chiral resolution or be subjected to a kinetic resolution in the azidation step. The position of side-chain functionalization is critical, as the benzylic carbon is activated and susceptible to reaction. libretexts.orgyoutube.com
Introduction of the Azido (B1232118) Functionality
The conversion of the precursor alcohol, (1S)-1-(2,4-difluorophenyl)ethanol, to the final azide (B81097) product is the pivotal step. This transformation must proceed with control of stereochemistry to preserve the (S)-configuration.
The most common method for synthesizing alkyl azides from alcohols is through a two-step sequence involving activation of the hydroxyl group followed by nucleophilic substitution with an azide salt. stackexchange.commasterorganicchemistry.com This pathway typically proceeds with inversion of configuration via an Sₙ2 mechanism. Therefore, to obtain the (S)-azide, the starting material should be the (R)-alcohol.
Activation of the Alcohol: The hydroxyl group is a poor leaving group and must be converted into a better one. Common methods include conversion to a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs).
Nucleophilic Substitution: The activated alcohol is then treated with an azide source, most commonly sodium azide (NaN₃), in a polar aprotic solvent like DMF or DMSO. masterorganicchemistry.com
A more direct conversion can be achieved using the Mitsunobu reaction . commonorganicchemistry.com This reaction allows for the one-pot conversion of a primary or secondary alcohol to an azide with complete inversion of stereochemistry. commonorganicchemistry.comresearchgate.net The typical reagents include a phosphine (B1218219) (e.g., triphenylphosphine (B44618), PPh₃), an azodicarboxylate (e.g., DEAD or DIAD), and an azide source, often diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃). commonorganicchemistry.com
Table 2: Comparison of Nucleophilic Azidation Methods for Secondary Alcohols This table outlines common methods for converting a secondary alcohol to an azide, noting the stereochemical outcome.
| Method | Reagents | Key Features | Stereochemical Outcome |
| Two-Step (Mesylation) | 1. MsCl, Et₃N 2. NaN₃, DMF | Reliable, uses common reagents. | Inversion |
| Two-Step (Tosylation) | 1. TsCl, Pyridine 2. NaN₃, DMF | Forms stable tosylate intermediate. | Inversion |
| Mitsunobu Reaction | PPh₃, DIAD, DPPA | One-pot procedure, mild conditions. commonorganicchemistry.com | Inversion |
While direct "azidoethylation" is not a standard named reaction, certain reagents can effect a similar transformation. For instance, if the precursor is an alkene like 2,4-difluorostyrene (B1320911) (obtainable by dehydration of 1-(2,4-difluorophenyl)ethanol), a hydroazidation reaction could be employed. organic-chemistry.org Reagents for such transformations can involve iodine azide (IN₃) or other radical-based azidation methods, though controlling regioselectivity and stereoselectivity can be challenging.
More commonly, reagents termed "diazo-transfer" agents are used to convert primary amines to azides. organic-chemistry.org While not directly transferring an "azidoethyl" group, they are crucial for introducing the azide functionality in alternative synthetic pathways (see 2.2.3). Examples of modern, safer diazo-transfer reagents include imidazole-1-sulfonyl azide and 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP). organic-chemistry.orgrsc.orgscispace.com
An alternative strategy to nucleophilic substitution involves starting with the corresponding primary amine, (1S)-1-(2,4-difluorophenyl)ethanamine. This amine can be converted into the target azide through a diazotization reaction.
The process involves treating the primary amine with nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). organic-chemistry.orglibretexts.orgjove.com This reaction forms a diazonium salt intermediate. For aliphatic amines, these diazonium salts are highly unstable and readily lose nitrogen gas (N₂) to form a carbocation. libretexts.orgjove.com In the presence of sodium azide, the carbocation can be trapped to form the desired alkyl azide. However, this method often suffers from competing elimination and rearrangement reactions and can lead to racemization, making it less ideal for stereospecific synthesis compared to Sₙ2 pathways.
A more controlled method for converting primary amines to azides is the use of a diazo-transfer reagent, as mentioned previously. organic-chemistry.orgrsc.org Reagents like triflyl azide (TfN₃) or ADMP react with primary amines under basic conditions to yield the corresponding azide with high efficiency, often avoiding the harsh acidic conditions and unstable intermediates of classical diazotization. organic-chemistry.orgrsc.org
Stereoselective Synthesis of the 1-[(1S)-1-azidoethyl] Moiety
The introduction of the azide group at the stereogenic center of the 1-(2,4-difluorophenyl)ethyl scaffold with high enantiopurity is a key challenge. Several strategies have been developed to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, diastereoselective approaches, and resolution techniques.
Chiral Auxiliary Strategies in Azide Formation
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.netsigmaaldrich.com After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. wikipedia.orgresearchgate.net For the synthesis of chiral azides, a chiral auxiliary can be attached to a precursor molecule to control the diastereoselective introduction of the azide group.
One common approach involves the use of oxazolidinone auxiliaries, popularized by David A. Evans. wikipedia.org These are typically derived from readily available amino alcohols. wikipedia.org The substrate, for instance, a 2,4-difluorophenylacetic acid derivative, can be coupled to a chiral oxazolidinone. The resulting imide can then be stereoselectively alkylated at the α-position to introduce the methyl group, followed by a sequence to convert the carbonyl group into the azidoethyl functionality. The high degree of facial selectivity is achieved through the steric hindrance imposed by the substituent on the chiral auxiliary.
Another widely used class of chiral auxiliaries is the sulfur-containing thiazolidinethiones and oxazolidinethiones. scielo.org.mxjmcs.org.mx These have demonstrated superior performance in many cases, offering excellent stereocontrol in aldol (B89426) and Michael additions, which can be precursor steps to forming the desired carbon skeleton before azide introduction. scielo.org.mxjmcs.org.mx
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Key Features |
|---|---|---|
| Evans Oxazolidinones | Asymmetric alkylations, aldol reactions wikipedia.org | High diastereoselectivity, well-established methods wikipedia.org |
| Camphor-derived Auxiliaries | Asymmetric alkylations, Diels-Alder reactions researchgate.net | Concave steric environment directs incoming reagents researchgate.net |
| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylations scielo.org.mx | Forms crystalline derivatives, high diastereoselectivity scielo.org.mx |
Asymmetric Catalysis in C-N Bond Formation
Asymmetric catalysis offers a more atom-economical approach to establishing the chiral C-N bond, as the chiral-inducing agent is used in substoichiometric amounts. nih.gov For the synthesis of 1-[(1S)-1-azidoethyl]-2,4-difluorobenzene, this would typically involve the asymmetric azidation of a prochiral precursor.
One potential strategy is the catalytic asymmetric aziridination of styrene (B11656) derivatives with fluoroaryl azides, followed by ring-opening. While not a direct azidation of a pre-formed ethylbenzene (B125841) skeleton, this method constructs the chiral C-N bond with high enantioselectivity. For example, cobalt complexes with chiral porphyrin-type ligands have been shown to catalyze the aziridination of styrene with fluoroaryl azides, yielding N-fluoroaryl aziridines with good enantiomeric excess. nih.gov Subsequent regioselective ring-opening of the aziridine (B145994) could potentially yield the desired product.
Another approach is the copper-catalyzed enantioselective cycloaddition of vinyl azides. nih.gov While this method generates chiral cyclic azides, the underlying principle of controlling stereochemistry in a reaction involving an azide moiety is relevant. nih.gov The development of catalytic systems that can directly and enantioselectively place an azide group onto a benzylic C-H bond or perform an SN2 reaction on a racemic secondary alcohol or its derivative under dynamic kinetic resolution conditions is an active area of research.
Diastereoselective Approaches to Chiral Azidoethyl Systems
Diastereoselective synthesis relies on the presence of an existing stereocenter in the molecule to influence the creation of a new one. snnu.edu.cn This strategy is particularly useful when building molecules with multiple stereocenters. For the synthesis of this compound, a chiral precursor containing a hydroxyl group can be used to direct the introduction of the azide.
A common method involves the Mitsunobu reaction on a chiral secondary alcohol, such as (1S)-1-(2,4-difluorophenyl)ethanol. The reaction with hydrazoic acid (HN3) or a surrogate in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) typically proceeds with inversion of stereochemistry. Therefore, starting with the (1R)-alcohol would yield the desired (1S)-azide. The diastereoselectivity of this reaction is generally very high, leading to a clean inversion of the stereocenter.
Alternatively, the chiral alcohol can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with an azide source, like sodium azide (NaN3), will also proceed via an SN2 mechanism with inversion of configuration. The efficiency and stereochemical outcome of this reaction are highly dependent on the reaction conditions and the steric and electronic nature of the substrate.
Table 2: Diastereoselective Azide Introduction from Chiral Alcohols
| Precursor | Reagents | Mechanism | Stereochemical Outcome |
|---|---|---|---|
| (1R)-1-(2,4-difluorophenyl)ethanol | DEAD, PPh3, HN3 (Mitsunobu) | SN2 | (1S)-1-azidoethyl-2,4-difluorobenzene |
Resolution Techniques for Enantiopure this compound
Resolution techniques are employed to separate a racemic mixture into its constituent enantiomers. For the target molecule, this is most practically achieved by resolving a chiral precursor, typically the corresponding alcohol, (±)-1-(2,4-difluorophenyl)ethanol.
Kinetic Resolution: This method relies on the differential rate of reaction of the two enantiomers in a racemate with a chiral catalyst or reagent. Enzymatic kinetic resolution is a particularly powerful technique. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for the enantioselective acylation of racemic secondary alcohols. nih.govnih.gov For instance, in the presence of an acyl donor like vinyl acetate, the lipase will selectively acylate one enantiomer (e.g., the (R)-alcohol) at a much faster rate, leaving the unreacted (S)-alcohol in high enantiomeric excess. nih.gov The acylated product can then be easily separated from the unreacted alcohol.
Diastereomeric Resolution: This classical method involves reacting the racemic precursor with an enantiomerically pure resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties (e.g., solubility, boiling point) and can be separated by conventional techniques like crystallization or chromatography. mdpi.com For example, racemic 1-(2,4-difluorophenyl)ethanol can be esterified with a chiral carboxylic acid, such as (S)-mandelic acid. The resulting diastereomeric esters can be separated, and subsequent hydrolysis of the desired diastereomer will yield the enantiopure (1S)-alcohol, which can then be converted to the azide.
Table 3: Comparison of Resolution Techniques for 1-(2,4-difluorophenyl)ethanol
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction nih.gov | High enantioselectivity, mild conditions nih.gov | Maximum theoretical yield of 50% for one enantiomer |
Chemical Reactivity and Transformation Pathways of 1 1s 1 Azidoethyl 2,4 Difluorobenzene
Reactions Involving the Azido (B1232118) Group
The primary transformation pathways for 1-[(1S)-1-azidoethyl]-2,4-difluorobenzene involve the reactions of its characteristic azido group.
The azide (B81097) functional group is a classic 1,3-dipole, making it an ideal participant in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to form stable five-membered heterocyclic rings. wikipedia.org This class of reactions, often termed Huisgen 1,3-dipolar cycloadditions, is a cornerstone of click chemistry, a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, renowned for its efficiency and remarkable regioselectivity. wikipedia.orgorganic-chemistry.org Unlike the thermal Huisgen cycloaddition which often yields a mixture of regioisomers, the CuAAC reaction between an azide and a terminal alkyne exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgresearchgate.net The reaction is typically carried out under mild conditions, often in aqueous solvents, and demonstrates tolerance to a wide array of functional groups. organic-chemistry.orgnih.gov The active Cu(I) catalyst is commonly generated in situ from a copper(II) source, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most frequently sodium ascorbate. nih.govnih.gov This methodology provides a robust and reliable route for covalently linking the 1-[(1S)-1-(2,4-difluorophenyl)ethyl] moiety to various alkyne-containing molecules. beilstein-journals.org
| Alkyne Reactant | Catalyst System | Solvent | Temperature | Product |
| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O | Room Temp | 1-{1-[(1S)-1-(2,4-difluorophenyl)ethyl]-1H-1,2,3-triazol-4-yl}benzene |
| Propargyl alcohol | CuI | CH₂Cl₂ | Room Temp | (1-{1-[(1S)-1-(2,4-difluorophenyl)ethyl]-1H-1,2,3-triazol-4-yl})methanol |
| 1-Ethynylcyclohexene | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | 50 °C | 1-[(1S)-1-(2,4-Difluorophenyl)ethyl]-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole |
To circumvent the potential cytotoxicity of the copper catalyst in biological applications, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. This reaction is a catalyst-free process, relying instead on the high ring strain of a cyclooctyne (B158145) derivative to drive the cycloaddition forward. magtech.com.cn The energy released from the strained ring provides the necessary activation for a rapid and highly efficient reaction with azides to form stable triazoles. SPAAC is noted for its excellent bioorthogonality, meaning it can proceed within living systems without interfering with native biochemical processes. nih.gov Reacting this compound with a strained alkyne such as 4-dibenzocyclooctynol (DIBO) would provide a metal-free pathway to the corresponding triazole conjugate. nih.gov
| Strained Alkyne | Solvent | Temperature | Product |
| Dibenzo[b,f]cyclooct-4-yn-6-ol (DIBO) | Acetonitrile/H₂O | Room Temp | (1S)-1-(2,4-Difluorophenyl)-N-(6-hydroxy-dibenzo[b,f]cyclooct-4-yn-1-yl)ethanamine |
| Bicyclo[6.1.0]non-4-yne (BCN) | Methanol (B129727) | Room Temp | 1-[(1S)-1-(2,4-Difluorophenyl)ethyl]-4-(bicyclo[6.1.0]non-4-en-5-yl)-1H-1,2,3-triazole |
| Difluorobenzocyclooctyne (DIFBO) | Acetonitrile | Room Temp | 1-[(1S)-1-(2,4-Difluorophenyl)ethyl]-4-(3,3-difluorocyclooct-1-yn-4-yl)-1H-1,2,3-triazole |
The [3+2] cycloaddition can also occur between an azide and an alkene, though this reaction is generally less facile than its alkyne counterpart. wikipedia.org The thermal cycloaddition of aryl azides with alkenes typically requires elevated temperatures and may lead to the formation of unstable Δ²-1,2,3-triazoline intermediates. nih.govrsc.org These triazolines can subsequently undergo various decomposition pathways, including the extrusion of nitrogen gas to form aziridines or rearrangement to imines, which can complicate the reaction outcome. rsc.org The reaction's viability and product distribution are highly dependent on the electronic nature of the alkene dipolarophile. nih.gov Generally, electron-poor or activated alkenes are required to achieve reasonable reactivity. wikipedia.orgnih.gov
| Alkene Reactant | Conditions | Product Type |
| Diethyl maleate | Toluene, 110 °C | Triazoline |
| Acrylonitrile | Neat, 80 °C | Triazoline/Aziridine (B145994) Mixture |
| Styrene (B11656) | Deep Eutectic Solvent, 80 °C | 1,5-disubstituted triazoline |
As a powerful complement to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides exclusive access to the alternative 1,5-disubstituted 1,2,3-triazole regioisomer. nih.govchalmers.se Catalysts such as pentamethylcyclopentadienyl ruthenium chloride complexes, [Cp*RuCl], are highly effective for this transformation. organic-chemistry.orgorganic-chemistry.orgnih.gov A significant advantage of RuAAC is its ability to catalyze the reaction of azides with both terminal and internal alkynes, yielding fully substituted triazoles, a scope not accessible with CuAAC. nih.govorganic-chemistry.orgnih.gov The proposed mechanism involves the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to furnish the 1,5-triazole product. organic-chemistry.orgnih.govitu.edu.tr
| Alkyne Reactant | Catalyst | Solvent | Temperature | Product |
| Phenylacetylene | CpRuCl(PPh₃)₂ | Benzene (B151609) | 80 °C | 1-{1-[(1S)-1-(2,4-difluorophenyl)ethyl]-1H-1,2,3-triazol-5-yl}benzene |
| 1-Octyne | CpRuCl(COD) | Toluene | 60 °C | 1-[(1S)-1-(2,4-Difluorophenyl)ethyl]-5-hexyl-1H-1,2,3-triazole |
| Diphenylacetylene | Cp*RuCl(PPh₃)₂ | Dioxane | 100 °C | 1-[(1S)-1-(2,4-Difluorophenyl)ethyl]-4,5-diphenyl-1H-1,2,3-triazole |
The azido group in this compound can be readily reduced to the corresponding primary amine, 1-[(1S)-1-aminoethyl]-2,4-difluorobenzene. This transformation is a fundamental step for introducing a nucleophilic amino group, opening up further synthetic possibilities. Two of the most common and mild methods for this reduction are the Staudinger reduction and catalytic hydrogenation.
The Staudinger reduction is a highly chemoselective method for converting an azide to an amine. organic-chemistry.orgnih.gov The reaction proceeds via the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). wikipedia.orgalfa-chemistry.com This initial step forms a phosphazide (B1677712) intermediate, which then loses a molecule of dinitrogen (N₂) to give an iminophosphorane. wikipedia.orgalfa-chemistry.com Subsequent hydrolysis of the iminophosphorane intermediate yields the desired primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.org The reaction is valued for its mild conditions and its tolerance of many other functional groups. organic-chemistry.orgnih.gov
Alternatively, catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of azides. google.com This process typically involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. The reaction is generally clean and high-yielding, with nitrogen gas and the desired amine as the only products.
| Reduction Method | Reagents | Solvent | Product |
| Staudinger Reduction | 1. Triphenylphosphine (PPh₃)2. H₂O | Tetrahydrofuran (THF) | 1-[(1S)-1-Aminoethyl]-2,4-difluorobenzene |
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C | Methanol or Ethanol | 1-[(1S)-1-Aminoethyl]-2,4-difluorobenzene |
[3+2] Cycloaddition Reactions
Reactions of the Difluorobenzene Ring
The 2,4-difluorobenzene ring is the second major site of reactivity. The two fluorine atoms significantly influence the electronic properties of the aromatic ring, modulating its susceptibility to both electrophilic and nucleophilic attack.
In electrophilic aromatic substitution (EAS), substituents on the benzene ring determine the rate and regioselectivity of the reaction. Halogens, including fluorine, are deactivating groups due to their strong electron-withdrawing inductive effect (-I), which reduces the nucleophilicity of the aromatic ring. libretexts.orgpressbooks.pub However, they are also ortho-, para-directors because their lone pairs can be donated into the ring through resonance (+R effect), stabilizing the cationic sigma complex intermediate, particularly when the electrophile adds to the ortho or para positions. pressbooks.publibretexts.org
For this compound, the directing effects are as follows:
Fluorine at C2 : Directs incoming electrophiles to its ortho (C3) and para (C5) positions.
Fluorine at C4 : Directs incoming electrophiles to its ortho (C3, C5) and para (C1) positions.
Azidoethyl group at C1 : This alkyl-type group is weakly activating and an ortho-, para-director.
The combined effect is an additive one. The positions most activated by resonance from the fluorine atoms are C3 and C5. The C6 position is ortho to the azidoethyl group but meta to the C4-fluorine, making it less favored. The C5 position is para to the C2-fluorine and ortho to the C4-fluorine, making it a highly likely site for substitution. The C3 position is ortho to both fluorine atoms, also making it a favored site. The strong deactivating inductive effect of the two fluorine atoms means that forcing conditions are generally required for EAS reactions.
| C6 | ortho (activating) | meta | meta | Less Favored |
The presence of strong electron-withdrawing groups, such as fluorine and the nitro group, activates an aromatic ring towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comwikipedia.org This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com
In the case of 2,4-difluorobenzene derivatives, the fluorine atoms serve a dual role: they activate the ring for nucleophilic attack and can also act as the leaving group. youtube.com Attack by a nucleophile is strongly favored at the carbon atoms bearing the fluorine atoms, particularly those that are ortho or para to another electron-withdrawing group.
Substitution at C2 : Attack at C2 is activated by the fluorine at C4 (para position).
Substitution at C4 : Attack at C4 is activated by the fluorine at C2 (ortho position).
Therefore, this compound can undergo SNAr with strong nucleophiles (e.g., alkoxides, thiolates, amines), leading to the displacement of one of the fluorine atoms. youtube.comacs.org The regioselectivity (which fluorine is displaced) can depend on the specific reaction conditions and the nature of the nucleophile. Generally, substitution at the C4 position is often favored due to less steric hindrance compared to the C2 position, which is flanked by two substituents. Recent developments have shown that even unactivated fluoroarenes can undergo SNAr using photoredox catalysis. nih.gov
Aryl fluorides, despite the strength of the C-F bond, can participate in metal-catalyzed cross-coupling reactions, although they are less reactive than other aryl halides. beilstein-journals.org Nickel and palladium catalysts are commonly employed for these transformations. nih.govacs.org
Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organic halide. Nickel-catalyzed Suzuki-Miyaura reactions have been developed for aryl fluorides, including difluorobenzene derivatives, to form C-C bonds. nih.govacs.orgrsc.org These reactions often require specialized ligands and conditions to facilitate the challenging oxidative addition step involving C-F bond activation. thieme-connect.deresearchgate.net
Other Couplings : Other transition-metal-catalyzed reactions, such as those for difluoroalkylation, can be applied to aryl systems. nih.govacs.org These methods allow for the direct introduction of difluoroalkyl groups onto aromatic rings. While the substrate already contains a difluorinated ring, related methodologies could potentially modify the ring further or couple at a different position if a suitable leaving group (e.g., Br, I, OTf) were introduced.
The presence of two fluorine atoms allows for potential sequential or regioselective cross-coupling reactions, further enhancing the synthetic utility of the difluorobenzene scaffold.
Table 3: Mentioned Chemical Compounds
| Compound Name | Functional Group(s) | Role in Text |
|---|---|---|
| This compound | Benzylic azide, Aromatic fluoride (B91410) | Main subject of the article |
| Triphenylphosphine | Phosphine | Reagent in Staudinger reaction |
| Iminophosphorane (Aza-ylide) | P=N double bond | Intermediate in Staudinger reaction |
| Triphenylphosphine oxide | P=O double bond | Byproduct of Staudinger reaction |
| Acyl azide | Azide, Carbonyl | Starting material for Curtius rearrangement |
| Isocyanate | N=C=O group | Intermediate in Curtius rearrangement |
| Carbamic acid | Carboxylic acid, Amine | Unstable intermediate in Curtius hydrolysis |
| Carbamate | Ester, Amide | Product of Curtius reaction with alcohol |
| Urea | Carbonyl, two Amine groups | Product of Curtius reaction with amine |
| Hydrazoic acid | Azide, Acid | Reagent in Schmidt reaction |
| Sodium azide | Inorganic azide salt | Nucleophile source for azides |
| Meisenheimer complex | Anionic cyclohexadienyl | Intermediate in SNAr reaction |
Reactivity at the Chiral Center and Alkyl Chain
The presence of a chiral center at the carbon atom bearing the azido group, combined with its benzylic position, imparts specific reactivity to this part of the molecule. The proximity of the electron-rich aromatic ring can stabilize reactive intermediates, while the stereochemistry at this center opens avenues for asymmetric transformations.
While direct studies on the α-functionalization of this compound are not extensively documented, the reactivity of analogous benzylic azides suggests several potential pathways. nih.govorganic-chemistry.org The benzylic C-H bond is inherently weaker and more susceptible to functionalization compared to other aliphatic C-H bonds in the molecule. nih.gov
Recent advances in C-H functionalization offer plausible methods for the introduction of new substituents at the α-position. For instance, metal-catalyzed C-H activation could provide a route to further derivatization. Given the development of methods for the site- and enantioselective azidation of benzylic C-H bonds, it is conceivable that similar strategies could be adapted for the functionalization of the existing chiral azide. researchgate.net
Furthermore, radical-mediated processes present a viable approach. The generation of a radical at the benzylic position, facilitated by the adjacent aromatic ring, could be trapped by various radical acceptors to introduce new functional groups. nih.gov The stability of the resulting benzylic radical would be a key factor in the success of such transformations.
A critical aspect of the reactivity of this compound is the fate of the stereocenter during chemical transformations. Many reactions involving the azide group can proceed with either retention or inversion of configuration, depending on the mechanism.
Reactions that maintain stereointegrity are highly valuable in asymmetric synthesis. For example, the reduction of the azide to an amine via catalytic hydrogenation or Staudinger reaction typically proceeds with retention of stereochemistry, providing a direct route to chiral amines. wikipedia.orgnih.gov Similarly, certain cycloaddition reactions are known to be stereospecific. nih.gov
Conversely, some reactions can lead to a modification or loss of stereointegrity. The Winstein rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement common in allylic azides, has also been observed in benzylic systems under certain conditions, potentially leading to racemization or isomerization. nih.gov The stereochemical outcome of reactions at the chiral center is often influenced by factors such as the choice of catalyst, solvent, and reaction temperature. unc.edu The development of stereoselective reactions for chiral azides is an active area of research, with methods like kinetic resolution being employed to separate enantiomers or diastereomers. researchgate.net
The table below summarizes potential transformations at the chiral center and their likely impact on stereointegrity.
| Transformation | Reagents/Conditions | Potential Stereochemical Outcome |
| Azide Reduction | H₂, Pd/C or PPh₃, H₂O | Retention |
| [3+2] Cycloaddition | Alkynes, Cu(I) catalyst | Retention |
| C-H Functionalization | Metal catalyst, directing group | Dependent on mechanism |
| Winstein Rearrangement | Acid or Lewis acid catalyst | Racemization/Isomerization |
Cascade and Multicomponent Reactions Incorporating this compound
The azide functionality in this compound makes it an excellent candidate for participation in cascade and multicomponent reactions, which allow for the rapid construction of complex molecular architectures from simple starting materials. rsc.orgrsc.org Organic azides are known to act as radical acceptors in cascade reactions, leading to the formation of nitrogen-containing heterocycles. rsc.orgrsc.org
One potential cascade pathway involves the initial reaction of the azide, for example in a cycloaddition, followed by a subsequent transformation of another part of the molecule. The well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," could be employed to form a triazole, which could then undergo further reactions. nih.govmasterorganicchemistry.com
Multicomponent reactions, where three or more reactants combine in a single operation, could also leverage the reactivity of this compound. For instance, a reaction involving the azide, an alkyne, and a third component could lead to highly functionalized heterocyclic systems in a single step. The Ugi four-component reaction, which can involve an azide, is a classic example of such a process. nih.gov
Radical-mediated cascade reactions are also a promising avenue. rsc.org An initial radical addition to the azide could trigger a cascade of cyclizations and other transformations, ultimately leading to complex polycyclic structures. The ability of the azide group to release dinitrogen gas often serves as a thermodynamic driving force for these reactions. nih.govrsc.org
The table below outlines some hypothetical cascade and multicomponent reactions involving the title compound.
| Reaction Type | Key Reactants | Potential Product Class |
| [3+2] Cycloaddition/Intramolecular Cyclization | Alkyne with a pendant reactive group | Fused heterocyclic systems |
| Radical Cascade | Radical initiator, unsaturated partner | Nitrogen-containing polycycles |
| Ugi-type Reaction | Isocyanide, carbonyl compound, carboxylic acid | α-Acylamino amide derivatives |
| Azide-Ynamide Cyclization | Ynamide, metal catalyst | Polycyclic N-heterocycles |
Stereochemical Considerations in the Synthesis and Reactions of 1 1s 1 Azidoethyl 2,4 Difluorobenzene
Impact of (1S) Configuration on Reaction Pathways and Selectivity
The absolute configuration at the stereogenic center of 1-[(1S)-1-azidoethyl]-2,4-difluorobenzene is a critical determinant of its chemical behavior. This predetermined chirality influences reaction pathways and selectivity by creating a diastereomeric relationship between the possible transition states when the molecule interacts with other chiral or prochiral reagents.
In reactions involving nucleophilic attack at the carbon bearing the azide (B81097) group, the (1S) configuration directs the incoming nucleophile to a specific face of the molecule to minimize steric hindrance. For instance, in substitution reactions, the incoming nucleophile would be expected to approach from the side opposite to the bulkier 2,4-difluorophenyl group, leading to a predictable stereochemical outcome.
Similarly, in reactions where the azide group itself reacts, such as in [3+2] cycloadditions, the (1S) configuration of the adjacent stereocenter can influence the facial selectivity of the approach of the dipolarophile. This can lead to the formation of diastereomerically enriched triazole products. The electronic effects of the difluorinated phenyl ring, combined with the steric demands of the chiral center, create a unique reactive environment that can be exploited for stereoselective synthesis.
Control of Diastereoselectivity and Enantioselectivity in Transformations
Controlling diastereoselectivity and enantioselectivity in reactions involving this compound is paramount for its application in asymmetric synthesis. The inherent chirality of the molecule provides a basis for substrate-controlled diastereoselectivity in reactions at or near the stereogenic center.
For example, the reduction of the azide moiety to an amine can proceed with high diastereoselectivity, preserving the initial (1S) configuration. The choice of reducing agent and reaction conditions can be optimized to maximize this selectivity.
In transformations where a new stereocenter is formed, such as the reaction of a derivative of this compound with a prochiral electrophile, the existing (1S) stereocenter directs the stereochemical outcome. This is a common strategy in asymmetric synthesis, where a chiral substrate dictates the configuration of the newly formed stereocenter. The diastereomeric ratio of the products will be influenced by the steric and electronic properties of both the substrate and the incoming reagent.
Enantioselectivity in transformations involving this compound is often achieved through the use of chiral catalysts or reagents that can differentiate between the enantiotopic faces of a prochiral reaction partner, further enhancing the stereochemical purity of the products.
Stereochemical Models and Prediction of Product Stereochemistry
The prediction of product stereochemistry in reactions of this compound can be rationalized using established stereochemical models. These models provide a framework for understanding how the spatial arrangement of substituents around the chiral center influences the approach of reagents and thus the stereochemical outcome.
One of the most relevant models is the Felkin-Anh model , which is used to predict the stereochemistry of nucleophilic attack on carbonyl groups adjacent to a stereocenter. While the azide group is not a carbonyl, the principles of minimizing steric interactions and maximizing orbital overlap are applicable. According to this model, the largest group (the 2,4-difluorophenyl group) orients itself perpendicular to the trajectory of the incoming nucleophile. The nucleophile then preferentially attacks from the face opposite the medium-sized group (the methyl group) to avoid steric clashes.
Computational models and density functional theory (DFT) calculations can also be employed to provide more detailed insights into the transition state geometries and energies of reactions involving this compound. nih.gov These computational approaches can help to refine predictions of product stereochemistry and to design more selective reactions.
| Stereochemical Model | Application to this compound | Predicted Outcome |
| Felkin-Anh Model | Prediction of nucleophilic addition to a derivative where the azide is converted to a group that can be attacked by a nucleophile. | The nucleophile is predicted to attack from the less sterically hindered face, leading to a specific diastereomer. |
| Cram's Rule | A simpler model that can also be used to predict the outcome of nucleophilic additions. | Similar to the Felkin-Anh model, it predicts attack from the less hindered side. |
| DFT Calculations | Provides detailed energetic profiles of reaction pathways. | Can predict diastereomeric ratios with higher accuracy by calculating the energies of the different transition states. nih.gov |
Chiral Pool Synthesis Approaches Utilizing Related Chiral Precursors
Chiral pool synthesis is a powerful strategy for the preparation of enantiomerically pure compounds, starting from readily available chiral natural products or their derivatives. ethz.chslideshare.netbeilstein-journals.org In the context of this compound, a logical chiral precursor would be (S)-1-(2,4-difluorophenyl)ethanamine. This chiral amine is a valuable building block and its synthesis can be achieved through various asymmetric methods.
The synthesis of the target azide from this chiral amine precursor would typically involve a diazotization reaction followed by treatment with an azide source, such as sodium azide. This two-step sequence would proceed with retention of configuration at the stereogenic center, thus providing a reliable route to enantiomerically pure this compound.
The availability of related chiral precursors in high enantiomeric purity is crucial for the successful application of this strategy. Asymmetric synthesis of fluorinated chiral benzylic amines has been an area of active research, providing access to key starting materials for chiral pool approaches.
Dynamic Kinetic Resolution and Asymmetric Transformations
Dynamic kinetic resolution (DKR) is a powerful technique that allows for the conversion of a racemic mixture into a single enantiomer of a product with a theoretical yield of up to 100%. d-nb.inforsc.orgresearchgate.net This process combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer.
A DKR approach to synthesize a derivative of this compound could be envisioned starting from racemic 1-azidoethyl-2,4-difluorobenzene. This would require a chiral catalyst that selectively reacts with one enantiomer (e.g., the (S)-enantiomer) while a racemization catalyst continuously interconverts the (R)- and (S)-enantiomers of the starting material.
Mechanistic Investigations of Reactions Involving 1 1s 1 Azidoethyl 2,4 Difluorobenzene
Elucidation of Reaction Mechanisms for Azide (B81097) Functional Group Transformations
The azide functional group is exceptionally versatile, participating in a wide array of transformations such as cycloadditions, reductions, and rearrangements. A primary focus for a compound like 1-[(1S)-1-azidoethyl]-2,4-difluorobenzene would be its participation in cycloaddition reactions, which are fundamental in fields like bioorthogonal chemistry. nih.gov
The strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, involves the reaction of an organic azide with a strained cyclooctyne (B158145). nih.gov This (3+2) cycloaddition is well-suited for computational and experimental mechanistic study because it typically proceeds through a well-defined, single-step concerted mechanism. nih.gov Mechanistic elucidation would involve studying the frontier molecular orbitals (FMOs) to understand the reaction's energetics and regioselectivity. nih.gov For electron-deficient azides, the reaction rate can be significantly accelerated, a principle that has been explored with other functional groups like nitrones reacting with bicyclo[6.1.0]nonyne (BCN). nih.gov
Computational Chemistry Studies on Reaction Pathways and Transition States
Computational chemistry is an indispensable tool for predicting and understanding complex reaction pathways without prior knowledge of the products or mechanisms. nih.gov For a molecule like this compound, computational methods can provide deep insights into potential transformations.
Modern approaches allow for the automated exploration of potential energy surfaces to identify all relevant intermediates and elementary reactions, which is crucial for understanding complex reaction networks in areas like transition-metal catalysis. arxiv.org Algorithms have been developed that can predict reaction pathways by applying an artificial force to push reactants together or by imposing geometric constraints to activate specific reactive modes. nih.gov Such methods can efficiently predict complex reaction cascades, by-product formation, and decomposition pathways with minimal human intervention. nih.gov
These computational studies are particularly effective for cycloaddition reactions, which often feature straightforward single- or two-step mechanisms. nih.gov The analysis is simplified because the simultaneous formation of two bonds in a concerted process "locks in" the reactant conformations. nih.gov Theoretical constructs like molecular orbitals, while not directly observable, offer invaluable insights into reactivity and selectivity. nih.gov
Influence of Fluorine Substituents on Reaction Kinetics and Regioselectivity
The two fluorine atoms on the benzene (B151609) ring of this compound are expected to exert a profound influence on the molecule's reactivity. Fluorine substitution can dramatically alter the outcome of organic reactions compared to their non-fluorinated analogs. semanticscholar.org
Studies on simpler fluorinated alkyl halides have provided a quantitative measure of fluorine's impact on nucleophilic substitution (SN2) and elimination (E2) reactions. The presence of fluorine atoms near a reaction center significantly decelerates the SN2 rate. researchgate.net This is attributed to the strong electron-withdrawing nature of fluorine, which destabilizes the transition state of SN2 reactions, and potential electrostatic repulsion between the lone pairs of fluorine and the incoming nucleophile. researchgate.net For instance, the introduction of fluorine on alkyl bromides was shown to decrease reaction rates with the azide ion in methanol (B129727). researchgate.net
The table below, based on data from studies on fluorinated n-alkyl bromides, illustrates the kinetic effect of fluorine substitution on SN2 reactions with sodium azide. researchgate.net
| Compound | Solvent | Temperature (°C) | Approximate Relative Rate |
| n-alkyl-Br | Methanol | 50 | 1 |
| n-alkyl-CHFBr | Methanol | 50 | 0.20 |
| n-perfluoroalkyl-CH₂CH₂Br | Methanol | 50 | 0.12 |
| n-perfluoroalkyl-CH₂Br | Methanol | 50 | 1 x 10⁻⁴ |
| n-alkyl-CF₂Br | Methanol | 50 | < 1 x 10⁻⁵ |
This deactivating effect requires the implementation of targeted activation strategies to achieve desired substitutions on fluorinated carbons. researchgate.net In other contexts, such as with difluorocarbene, fluorine substituents can have a stabilizing effect due to interaction of their lone pairs with the carbene center, making it less reactive than other dihalocarbenes. cas.cn
Role of Catalysts and Solvents in Modulating Reactivity and Stereocontrol
The choice of catalysts and solvents is critical for controlling the reactivity and stereochemical outcome of reactions involving chiral molecules like this compound.
Solvents play a crucial role, as demonstrated in studies of SN2 reactions where outcomes differ significantly between protic solvents like methanol and aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). researchgate.net In organocatalysis, which is often used for stereoselective reactions, charged iminium ion intermediates are common, and their formation and stability can be highly solvent-dependent. nih.gov
Catalysts, particularly transition metals, are central to managing the unique challenges posed by organofluorine compounds. semanticscholar.org The interaction between a metal and fluorine can significantly influence the course of a reaction. semanticscholar.org For example, in transition metal-mediated fluoroalkylation reactions, the stability and reactivity of fluoroalkyl metal species are major hurdles to overcome. semanticscholar.org The detection of catalyst-substrate complexes, such as cationic gold complexes activating a diyne, is a key step in unraveling the mechanism of metal-catalyzed reactions. nih.gov
Intermediate Characterization and Spectroscopic Analysis of Reaction Progress
The direct detection and characterization of short-lived reaction intermediates are paramount for confirming a proposed reaction mechanism. Mass spectrometry (MS), with its high sensitivity for low-abundance charged species, is a uniquely powerful tool for this purpose. nih.gov
Techniques such as electrospray ionization (ESI-MS) can be coupled with other methods to sample a reaction mixture and identify intermediates. nih.govstanford.edu For example, organocatalytic reactions that proceed through charged intermediates like iminium ions are well-suited for ESI-MS investigation. nih.gov In challenging C-H activation reactions, mass spectrometry has been used to detect highly reactive intermediates that are key to understanding the reaction pathway. nih.gov
For very short-lived species, specialized techniques are needed. A "waterwheel" electrode setup inspired by desorption electrospray ionization (DESI) allows for the sampling of electrochemical intermediates with lifetimes on the order of milliseconds directly from an electrode surface for MS analysis. stanford.edu This has enabled the observation of fleeting diimine intermediates that could not be detected by conventional methods. stanford.edu Combining MS data with ion mobility separation can provide additional structural information, allowing for the differentiation of isomers and the detailed characterization of transient species. nih.gov
Advanced Applications in Chemical Research and Synthesis
Construction of Complex Organic Molecules and Natural Product Analogues
While not primarily documented as a core scaffold in the total synthesis of complex natural products, 1-[(1S)-1-azidoethyl]-2,4-difluorobenzene serves as a sophisticated building block for introducing a specific chiral, fluorinated moiety into larger molecules. Its utility lies in its ability to be efficiently conjugated to other complex fragments. The primary role of the compound is not as a foundational starting material for lengthy synthetic sequences but rather as a specialized reagent for the late-stage functionalization or assembly of intricate molecular architectures, particularly for creating analogues of biologically active compounds. The difluorobenzene motif is a recognized component in many pharmaceuticals, and this reagent provides a direct method for incorporating it with a reactive handle for further transformations.
Development of Novel Reagents and Ligands in Organic Synthesis
The principal value of this compound in this context is as a precursor for creating more elaborate chemical tools. The azide (B81097) functional group is a cornerstone of modern synthetic chemistry, enabling highly specific and efficient reactions. nih.gov By reacting the azide with various alkynes through copper-catalyzed or strain-promoted cycloaddition reactions, a diverse library of 1,2,3-triazole-containing compounds can be generated. nih.govsigmaaldrich.com These resulting triazoles, bearing the 2,4-difluorophenyl ethyl group, can be designed to function as novel ligands for metal catalysis or as specialized reagents with tailored steric and electronic properties for various organic transformations.
Bioconjugation Chemistry and Chemical Biology Research
The structure of this compound is ideally suited for bioconjugation, a process of chemically linking molecules to biomolecules such as proteins or nucleic acids. nih.gov This field relies on bioorthogonal reactions—reactions that can proceed in a biological environment without interfering with native biochemical processes.
The azide group of this compound makes it a prime reagent for "click chemistry," one of the most powerful tools for biomolecule labeling. nih.govthermofisher.com Specifically, it can be used in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. sigmaaldrich.com In this strategy, a biomolecule of interest (e.g., a protein, peptide, or oligonucleotide) is first modified to contain a terminal alkyne group. The subsequent addition of this compound in the presence of a copper(I) catalyst results in the rapid and specific formation of a stable triazole linkage, effectively tagging the biomolecule with the 2,4-difluorophenyl moiety. nih.govthermofisher.com This allows for the precise introduction of a fluorinated tag, which can be used for detection or to study the impact of fluorination on the biomolecule's function.
Table 1: Click Chemistry Labeling Strategy Using this compound
| Component | Role | Example |
| Azide Reagent | The labeling compound | This compound |
| Alkyne Substrate | The biomolecule to be labeled | Alkyne-modified peptide or protein |
| Catalyst | Facilitates the cycloaddition | Copper(I) source (e.g., from CuSO₄/Sodium Ascorbate) acs.org |
| Reaction | The chemical transformation | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Product | The labeled biomolecule | Biomolecule conjugated to the 2,4-difluorophenyl group via a triazole link |
The 2,4-difluorophenyl group is a well-established scaffold in medicinal chemistry, found in numerous therapeutic agents due to its ability to enhance metabolic stability and binding affinity. The compound this compound allows this valuable scaffold to be "clicked" onto other molecules of biological interest, creating novel hybrid structures. nih.gov For instance, it can be conjugated to targeting moieties like peptides, antibodies, or aptamers to create constructs that deliver the difluorophenyl group to specific cells or tissues. This approach is instrumental in developing new therapeutic candidates and molecular probes for studying biological systems.
Radiochemistry and Molecular Imaging Probe Development
A significant application for this compound is in the development of radiotracers for Positron Emission Tomography (PET), a highly sensitive, non-invasive imaging technique used in clinical diagnostics and preclinical research. nih.govfrontiersin.org PET requires molecules labeled with a positron-emitting radionuclide, with Fluorine-18 (¹⁸F) being the most widely used due to its favorable properties. nih.govnih.gov
This compound is an excellent precursor for the synthesis of an ¹⁸F-labeled version of itself, which can then serve as a prosthetic group for labeling biomolecules for PET imaging. nih.govnih.gov The labeling is achieved through a nucleophilic aromatic substitution (SNAr) reaction. acs.orguni-tuebingen.de The two existing fluorine atoms on the benzene (B151609) ring are electron-withdrawing, which activates the ring towards attack by a nucleophile like [¹⁸F]fluoride. nih.gov
In a typical procedure, one of the stable ¹⁹F atoms on the ring is displaced by radioactive [¹⁸F]fluoride. acs.orguni-tuebingen.de This reaction is generally carried out in a polar aprotic solvent at high temperature and requires a phase-transfer catalyst to enhance the reactivity of the [¹⁸F]fluoride. The resulting product, 1-[(1S)-1-azidoethyl]-2,4-[¹⁸F]fluorobenzene , is a valuable ¹⁸F-azide synthon. This radiolabeled azide can then be rapidly and efficiently conjugated to an alkyne-modified targeting molecule (e.g., a tumor-targeting peptide) via click chemistry, yielding a final PET radiotracer ready for imaging studies. acs.orgresearchgate.net
Table 2: Potential Radiosynthesis Parameters for ¹⁸F-Labeling of the Precursor
| Parameter | Description | Typical Value/Condition | Source |
| Precursor | The molecule to be labeled | This compound | - |
| Radionuclide | The source of radioactivity | No-carrier-added [¹⁸F]Fluoride (as K[¹⁸F]F or [¹⁸F]TBAF) | acs.orgnih.gov |
| Catalyst | Phase-transfer catalyst for fluoride (B91410) activation | Kryptofix 222 (K222) with Potassium Carbonate (K₂CO₃) | acs.orgnih.gov |
| Solvent | Polar aprotic solvent | Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) | acs.orguni-tuebingen.de |
| Temperature | Reaction temperature for SNAr | 100 - 150 °C | uni-tuebingen.de |
| Reaction Time | Duration of the fluorination step | 10 - 20 minutes | uni-tuebingen.de |
| Product | The radiolabeled intermediate | 1-[(1S)-1-azidoethyl]-2,4-[¹⁸F]fluorobenzene | - |
Materials Science Applications
The inherent functionalities of this compound make it a promising candidate for various applications in materials science. The presence of the difluorobenzene ring can impart properties such as thermal stability, hydrophobicity, and altered electronic characteristics to materials. The azide group, on the other hand, serves as a versatile handle for chemical modification.
Polymer Modification and Crosslinking (via Nitrene Formation)
A significant application of aryl azides in materials science is for the modification and crosslinking of polymers. This is primarily achieved through the generation of highly reactive nitrene intermediates upon thermal or photochemical activation. The azide group in this compound can be converted into a nitrene, which can then undergo a variety of reactions, most notably C-H insertion reactions. researchgate.net
When blended with a polymer, the photogenerated nitrene from this compound can insert into the C-H bonds of the polymer backbone, forming a stable covalent C-N bond. If a molecule contains multiple azide groups, it can act as a crosslinker, creating a network structure that enhances the mechanical and thermal properties of the polymer. researchgate.net While this compound is a monoazide, its principles of reactivity are shared with polyazide crosslinkers. The efficiency of such crosslinking can be high, allowing for the formation of robust polymer networks with even small amounts of the azide additive. researchgate.net
The fluorinated phenyl ring in the molecule can further influence the properties of the resulting polymer network, potentially increasing its thermal stability and chemical resistance. The chiral nature of the azidoethyl group could also be exploited to introduce chirality into the polymer system, which is of interest for applications in chiral separations or as chiral catalysts. The synthesis of chiral polythiophenes from chiral monomers, for instance, has been shown to produce materials with unique optical and electronic properties. researchgate.netnih.gov
Table 1: Potential Polymer Systems for Modification with this compound
| Polymer System | Potential Property Enhancement | Rationale |
| Polystyrene | Increased solvent resistance, thermal stability | Crosslinking via C-H insertion into the polymer backbone. |
| Polyacrylates | Enhanced mechanical strength, adhesion | Formation of a crosslinked network. |
| Poly(arylene ether)s | Modified surface properties, photo-responsiveness | Introduction of fluorinated and photo-active moieties. researchgate.netrsc.org |
| Alginate-based hydrogels | Photo-responsive crosslinking | Potential for creating light-sensitive biomaterials. mdpi.com |
Development of Specialty Chemicals with Tailored Properties
The structural motifs within this compound make it a valuable building block for the synthesis of specialty chemicals. The azide group is a precursor not only to nitrenes but also participates in highly reliable and specific "click chemistry" reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles. researchgate.netnih.gov
This reaction could be used to attach the chiral, difluorinated phenyl ethyl moiety to a wide range of molecules, thereby creating new specialty chemicals with tailored properties. For example, its incorporation into pharmaceutical scaffolds could influence drug-target interactions, while its addition to organic electronic materials could modify their packing and charge transport properties. The development of functionalized 1,2,4-triazoles has been a strategy in the discovery of PARP-1 inhibitors for breast cancer treatment. nih.gov
Furthermore, the azide group can be used in photoaffinity labeling to identify and study small molecule-protein interactions. nih.govmdpi.comnih.gov A molecule like this compound could be incorporated into a bioactive compound to create a photoaffinity probe. Upon UV irradiation, the azide forms a nitrene that covalently binds to a nearby protein, allowing for its identification and characterization.
Chemo- and Regioselective Functionalization Strategies
The 2,4-difluorobenzene ring in the molecule presents opportunities for chemo- and regioselective functionalization. The fluorine atoms are strong electron-withdrawing groups, which can direct nucleophilic aromatic substitution reactions. The positions ortho and para to the fluorine atoms are activated towards nucleophilic attack. However, the position of the azidoethyl group will also influence the regioselectivity of such reactions.
Strategies for the selective functionalization of fluorinated aromatic compounds often rely on controlling reaction conditions and the choice of nucleophile. For instance, in related tetrafluorinated systems, the regioselectivity of nucleophilic substitution has been shown to be dependent on the nature of the incoming nucleophile. researchgate.net
The development of ligand-controlled palladium-catalyzed reactions has also provided powerful tools for the regioselective functionalization of complex molecules, including those containing fluorine atoms. nih.gov Such strategies could potentially be applied to selectively modify the difluorobenzene ring of this compound, allowing for the introduction of additional functional groups at specific positions. This would enable the synthesis of a diverse library of derivatives from a single chiral precursor, each with potentially unique properties and applications. The asymmetric synthesis of complex molecules often relies on the use of chiral building blocks and catalysts to control the stereochemical outcome of a reaction. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
